Amooracetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

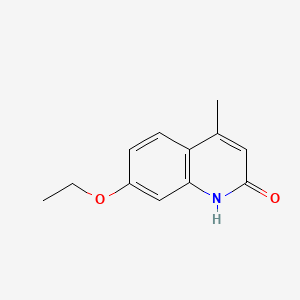

Amooracetal is a type of organic compound that contains a carbon-oxygen double bond (C=O) and a carbon-nitrogen double bond (C=N). It is a derivative of acetal, which is a compound containing a carbon-oxygen double bond (C=O) and a carbon-hydrogen bond (C-H). Amooracetal is an important compound in organic chemistry and is used in a variety of applications.

Aplicaciones Científicas De Investigación

Anticancer Properties

Amooranin (AMR) demonstrates promising anticancer effects across various studies. One notable study found that AMR induces apoptosis in human breast carcinoma cell lines through caspase activation, suggesting its potential as a novel therapeutic agent against human malignancies (Rabi et al., 2003). Another research indicates that AMR and its derivatives exhibit cytotoxic effects against tumor cells, with AMR showing greater cytotoxicity against MCF-7 and HeLa cells, pointing towards its application in cancer treatment (Rabi et al., 2002).

Overcoming Multidrug Resistance

AMR has been studied for its ability to overcome multidrug resistance in human leukemia and colon carcinoma cell lines, highlighting its potential to enhance the efficacy of existing chemotherapy agents (Ramachandran et al., 2003).

Apoptosis Induction and Gene Expression

Further research has elucidated AMR's mechanism of inducing apoptosis in colon carcinoma cells, including its effects on mitochondrial membrane potential and gene expression changes, suggesting its role in targeting apoptotic processes in cancer therapy (Ramachandran et al., 2006).

Mechanism of Action in Breast Cancer Cells

Another study focused on AMR's mechanism of action in breast cancer cells, detailing how it induces growth arrest and apoptosis through the caspase activation pathway and potentially through a p53-independent mechanism (Rabi et al., 2006).

Signal Pathway Modulation

AMR-Me, a derivative of AMR, has been shown to inhibit PI3K/Akt signaling in hormone-dependent MCF-7 breast cancer cells and inactivate NF-κB in hormone-independent MDA-MB-231 cells, demonstrating its multifactorial effect in breast cancer prevention and therapy (Rabi et al., 2014).

Antimetastatic Potential

AMR derivatives have also been explored for their antimetastatic efficacy, highlighting the suppression of cell adhesion, migration, and invasion in metastatic cell lines through modulation of the gelatinase signaling axis, suggesting potential applications in metastatic cancer treatment (Sinha et al., 2015).

Propiedades

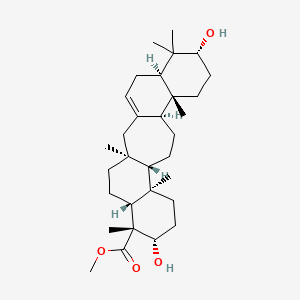

IUPAC Name |

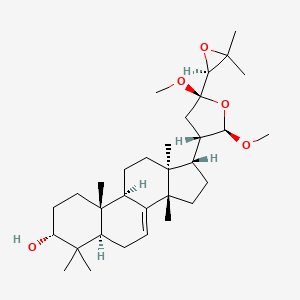

(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3/t19-,20-,21-,23-,24+,25+,26-,29+,30-,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXHMKUSQNWEN-RYZUBBMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@@](O[C@H]5OC)([C@@H]6C(O6)(C)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amooracetal | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)